Bolton-Hunter reagent

Description

Properties

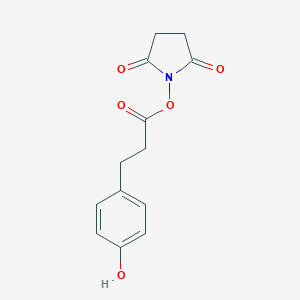

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO5/c15-10-4-1-9(2-5-10)3-8-13(18)19-14-11(16)6-7-12(14)17/h1-2,4-5,15H,3,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYRUKRFVOACELK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50187673 | |

| Record name | N-Succinimidyl-3-(4-hydroxyphenyl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34071-95-9 | |

| Record name | N-Succinimidyl 3-(4-hydroxyphenyl)propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34071-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Succinimidyl-3-(4-hydroxyphenyl)propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034071959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 34071-95-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Succinimidyl-3-(4-hydroxyphenyl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Succinimido 3-(4-hydroxyphenyl)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-Dioxopyrrolidin-1-yl 3-(4-hydroxyphenyl)propanoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ADS738UZZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Bolton-Hunter Reagent: A Comprehensive Technical Guide to Protein Radiolabeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Bolton-Hunter reagent, a critical tool for the radiolabeling of proteins and peptides. This document details its chemical properties, mechanism of action, and applications, with a focus on providing practical, actionable information for laboratory professionals.

Introduction to the this compound

The this compound, chemically known as N-succinimidyl-3-(4-hydroxyphenyl)propionate (SHPP), is an acylating agent widely used for the indirect radioiodination of proteins and peptides.[1][2] It is particularly valuable for labeling molecules that lack tyrosine residues or are sensitive to the oxidative conditions inherent in direct iodination methods like the chloramine-T procedure.[1][2][3] The reagent first gets radiolabeled with an iodine isotope, typically ¹²⁵I, and is then conjugated to the target protein.[1][2]

The primary advantage of the Bolton-Hunter method lies in its gentle, non-oxidative nature, which helps to preserve the biological activity of sensitive proteins.[4][5] This indirect approach involves the acylation of primary amino groups, such as the ε-amino group of lysine (B10760008) residues, on the protein surface.[1][2] A water-soluble version, Sulfo-SHPP, is also available for labeling membrane proteins without permeating the cell membrane.[3]

Mechanism of Action

The this compound facilitates a two-step indirect labeling process. First, the phenolic ring of the N-succinimidyl-3-(4-hydroxyphenyl)propionate is iodinated, typically with ¹²⁵I. The resulting radiolabeled this compound is then introduced to the protein of interest. The N-hydroxysuccinimide (NHS) ester end of the reagent reacts with primary amine groups on the protein, primarily the ε-amino groups of lysine residues, forming a stable amide bond. This reaction covalently attaches the iodinated phenyl propionate (B1217596) moiety to the protein.

This indirect method is advantageous as it avoids direct exposure of the protein to potentially damaging oxidizing or reducing agents used in direct iodination techniques.[2]

Caption: Mechanism of protein labeling using the this compound.

Quantitative Data Summary

The efficiency and outcome of the Bolton-Hunter labeling reaction are influenced by several factors, including the concentration of reactants, pH, temperature, and reaction time. The following tables summarize key quantitative data associated with this method.

| Parameter | Value | Reference |

| Optimal pH | 8.5 | [3][6] |

| Reaction Temperature | 0°C | [3] |

| Reaction Time | 15 minutes | [3] |

| Molar Ratio (Reagent:Protein) | 3-4 moles of ester per mole of protein | [3] |

| ¹²⁵I Half-life | 60.14 days | [4] |

| Labeled Molecule | Specific Activity | Reference |

| Transforming Growth Factor-beta 2 (TGF-β2) | 1.8-2.1 µCi/pmol | [7] |

| General Proteins (mono-iodinated) | ~2200 Ci/mmol | [4] |

| General Proteins (di-iodinated) | ~4400 Ci/mmol | [4] |

Experimental Protocols

Detailed methodologies are crucial for successful and reproducible protein labeling. The following sections provide step-by-step protocols for labeling soluble proteins, membrane proteins, and cell lysates using the this compound.

Labeling of Soluble Proteins

This protocol is a standard procedure for the radiolabeling of soluble proteins in an aqueous buffer.

Caption: Experimental workflow for labeling soluble proteins.

Methodology:

-

Protein Preparation: Dissolve 5 µg of the protein to be labeled in 10 µl of 0.1 M Borate buffer (pH 8.5).[3]

-

Reagent Addition: Add 0.2 µg of the radiolabeled this compound to the protein solution.[3] It is generally recommended to use a 3-4 molar excess of the labeled ester per mole of protein.[3]

-

Incubation: Incubate the reaction mixture on ice (0°C) for 15 minutes with gentle stirring.[3]

-

Quenching: Terminate the reaction by adding 0.5 ml of 0.2 M Glycine in 0.1 M Borate buffer (pH 8.5). The excess amino groups from the glycine will react with any unconjugated this compound.[3]

-

Quenching Incubation: Incubate the mixture for an additional 5 minutes at 0°C.[3]

-

Purification: Separate the radiolabeled protein from the unreacted reagent and other small molecules. This can be achieved through methods such as dialysis, gel filtration chromatography, or other suitable techniques.

Labeling of Membrane Proteins

A water-soluble version of the this compound (Sulfo-SHPP) is used to specifically label proteins on the outer surface of cell membranes.[3]

Caption: Experimental workflow for labeling membrane proteins.

Methodology:

-

Cell Preparation: Grow cells to confluence in a 100 mm dish and wash them with Dulbecco's Phosphate-Buffered Saline (DPBS).[3]

-

Labeling: Add 100-150 µl of ¹²⁵I-Sulfo-SHPP this compound in 5 ml of DPBS to the washed cells.[3]

-

Incubation: Incubate the cells on ice for 30 minutes.[3]

-

Termination: Stop the reaction by adding 1 ml of 1 mg/ml Lysine in DPBS.[3]

-

Washing: Wash the cells three times with DPBS to remove unreacted reagent.[3]

-

Extraction: Proceed with the extraction of the now-labeled membrane proteins using an appropriate protocol.[3]

Labeling of Cell Lysates

The this compound can also be used to label proteins within a complex mixture such as a cell lysate.

Caption: Experimental workflow for labeling proteins in a cell lysate.

Methodology:

-

pH Adjustment: Take 200 µl of cell lysate in Earle's Balanced Salt Solution (EBSS) and adjust the pH to 8.5 using Sodium Carbonate.[3]

-

Reagent Addition: Add the radiolabeled this compound to the pH-adjusted cell lysate.[3]

-

Incubation: Allow the reaction to proceed to iodinate the free amino groups of the proteins in the lysate.

-

Quenching: Add 0.5 ml of 0.2 M Glycine in 0.1 M Borate buffer (pH 8.5) to stop the reaction.[3]

-

Purification: Remove the unconjugated ester by using a filtration column or through dialysis.[3]

Applications in Research and Drug Development

The this compound is a versatile tool with numerous applications in biological research and pharmaceutical development. Its ability to gently label proteins makes it ideal for:

-

Radioimmunoassays (RIAs): Labeled antigens of high specific radioactivity are essential for competitive binding assays to quantify hormones, drugs, and other biomolecules.[3]

-

Receptor-Ligand Binding Studies: Iodinated proteins and peptides are used to study the interactions between hormones, growth factors, and their corresponding receptors on target tissues.[3]

-

Metabolic Studies: The fate of immunoglobulins and other proteins can be traced in vivo using this labeling technique.[3]

-

Labeling of Diverse Molecules: The method has been successfully applied to a wide range of targets, including cytosolic proteins, membrane proteins, viruses, and even small molecules like Gentamicin.[3]

Conclusion

The this compound provides a reliable and gentle method for the radioiodination of proteins and peptides. Its indirect labeling mechanism preserves the biological integrity of sensitive molecules, making it a superior choice over harsher, direct iodination methods in many applications. By understanding the underlying chemistry and following optimized protocols, researchers can effectively utilize this reagent to generate high-quality radiolabeled probes for a wide array of scientific investigations.

References

- 1. The Bolton and Hunter Method for Radiolabeling Protein | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. revvity.com [revvity.com]

- 5. revvity.com [revvity.com]

- 6. This compound for Protein Iodination [gbiosciences.com]

- 7. Radioiodination of transforming growth factor-beta (TGF-beta) in a modified Bolton-Hunter reaction system - PubMed [pubmed.ncbi.nlm.nih.gov]

Bolton-Hunter reagent chemical structure and properties

An In-depth Technical Guide to the Bolton-Hunter Reagent: Chemical Structure, Properties, and Applications

Introduction

The this compound, chemically identified as N-succinimidyl-3-(4-hydroxyphenyl)propionate (SHPP), is a pivotal tool in biochemical and molecular biology research.[1][2] It is primarily utilized for the indirect radioiodination of proteins and peptides.[3][4] This method is particularly advantageous for biomolecules that either lack tyrosine residues or are sensitive to the oxidative conditions inherent in direct iodination methods like the chloramine-T procedure, thus preserving their biological activity.[3][5] The process involves first labeling the this compound with a radioisotope of iodine, most commonly ¹²⁵I, which is then conjugated to the target protein.[6] This guide offers a detailed technical overview of the this compound, covering its chemical structure, physicochemical properties, and comprehensive experimental protocols for its application. A water-soluble version, Sulfo-SHPP, is also discussed.

Chemical Structure and Properties

The core structure of the this compound is an N-hydroxysuccinimide (NHS) ester of 3-(4-hydroxyphenyl)propionic acid.[1] The NHS ester group is highly reactive towards primary amino groups, facilitating covalent bond formation, while the phenol (B47542) ring provides a site for radioiodination.[7] The sulfonated derivative, Sulfosuccinimidyl-3-(4-hydroxyphenyl)propionate (Sulfo-SHPP), exhibits enhanced water solubility, making it ideal for labeling cell surface proteins without penetrating the cell membrane.[8]

Chemical Structure

The chemical identity of the non-iodinated this compound precursor is as follows:

This compound (SHPP)

-

IUPAC Name: (2,5-dioxopyrrolidin-1-yl) 3-(4-hydroxyphenyl)propanoate[9]

-

Synonyms: N-Succinimidyl-3-(4-hydroxyphenyl)propionate, Rudinger reagent[1]

For labeling applications, the reagent is first iodinated, typically with ¹²⁵I, at the phenol ring.

Iodinated this compound

-

IUPAC Name: (2,5-dioxopyrrolidin-1-yl) 3-(4-hydroxy-3-iodophenyl)propanoate[10]

Physicochemical Properties

The key physicochemical properties of the this compound and its precursor are summarized in the table below for easy comparison.

| Property | This compound Precursor (SHPP) | Iodinated this compound | Water-Soluble this compound (Sulfo-SHPP) |

| CAS Number | 34071-95-9[1][9] | 65114-37-6[10] | 106827-57-0[11] |

| Molecular Formula | C₁₃H₁₃NO₅[1][9] | C₁₃H₁₂INO₅[10] | C₁₃H₁₂NNaO₈S |

| Molecular Weight | 263.25 g/mol [1][2] | 387.14 g/mol [10] | 365.3 g/mol [11] |

| Melting Point | 132-133 °C[2] | Not specified | Not specified |

| Appearance | White to off-white solid[1] | Not specified | Not specified |

| Solubility | Soluble in organic solvents (e.g., DMSO) | Soluble in organic solvents | Water-soluble[12] |

| Storage Conditions | -20°C[1][11] | Ambient or lower temperatures[13] | -20°C[11] |

Experimental Protocols

The labeling of proteins with the this compound occurs via conjugation of the iodinated reagent to primary amino groups, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group.[7][14] Optimal reaction efficiency is achieved in a slightly alkaline environment.[7]

General Workflow for Protein Iodination

The process for labeling proteins using the this compound follows a systematic workflow, beginning with the radioiodination of the reagent, followed by its conjugation to the protein, and concluding with the purification of the labeled product.

Caption: Workflow of protein iodination using the this compound.

Detailed Protocol for Labeling a Soluble Protein

The following is a standard protocol for the iodination of soluble proteins using the this compound.[5]

Materials:

-

Radioiodinated this compound

-

Target Protein

-

0.1 M Borate (B1201080) buffer, pH 8.5

-

0.2 M Glycine in 0.1 M Borate buffer, pH 8.5

-

Reaction Tube (e.g., microcentrifuge tube)

-

Stirring device

-

Ice bath

-

Purification apparatus (e.g., dialysis cassette, size-exclusion column)

Procedure:

-

Protein Preparation: Dissolve the target protein in 0.1 M Borate buffer (pH 8.5) to a suitable concentration.

-

Reaction Initiation: In a reaction tube, combine 5 µg of the protein with 0.2 µg of the radioiodinated this compound. It is recommended to use a molar ratio of 3-4 moles of the reagent per mole of protein.[5]

-

Incubation: Place the reaction mixture on ice (0°C) and stir for 15 minutes.[5]

-

Quenching: Terminate the reaction by adding 0.5 ml of 0.2 M Glycine in 0.1 M Borate buffer (pH 8.5). Incubate for an additional 5 minutes at 0°C to ensure all unreacted reagent is consumed.[5]

-

Purification: Remove unconjugated reagent and quenching molecules by purifying the labeled protein using dialysis against a suitable buffer (e.g., PBS) or size-exclusion chromatography.

Protocol for Labeling with Water-Soluble this compound (Sulfo-SHPP)

This protocol is tailored for the use of Sulfo-SHPP, which is particularly useful for labeling cell surface proteins due to its water solubility.[11][15]

Materials:

-

Water-Soluble this compound (Sulfo-SHPP)

-

Target protein or cells

-

200 mM Borate buffer, pH 9.0

-

Phosphate-Buffered Saline (PBS)

-

Reaction Tube

-

Ice bath

-

Dialysis equipment

Procedure:

-

Protein Solution: Prepare a solution of the protein in 200 mM borate buffer, pH 9.0.[11]

-

Reagent Solution: Just prior to use, dissolve the Sulfo-SHPP in the same borate buffer.[11]

-

Conjugation: Add the Sulfo-SHPP solution to the protein solution. For example, 100 µL of a 5 mg/mL Sulfo-SHPP solution can be added to 2 mL of a protein solution.[11][15]

-

Incubation: Incubate the mixture on ice for 3 hours, with periodic mixing.[11][15]

-

Purification: Purify the modified protein by removing unreacted Sulfo-SHPP via dialysis against PBS or a similar buffer.[11][15] The resulting protein, now containing accessible tyrosine-like groups, is ready for subsequent radioiodination with ¹²⁵I.

Reaction Mechanism

The this compound facilitates protein labeling through an acylation reaction. The N-hydroxysuccinimide ester of the reagent reacts with primary amino groups on the protein, forming a stable amide bond.[7][13] This reaction primarily targets the ε-amino group of lysine residues and the N-terminal α-amino group. The pH of the reaction can influence the site of acylation, with pH 8.5 favoring the ε-amino groups and pH 6.5 favoring the α-amino groups.[16]

Caption: Acylation of a primary amine on a protein by the this compound.

Applications

The this compound is a versatile tool with numerous applications in scientific research:

-

Radioimmunoassays: It is used to label antigens and haptens to a high specific radioactivity for use in immunoassays.[5]

-

Receptor-Ligand Interaction Studies: The reagent is employed to label hormones and other ligands to investigate their binding to target tissues and receptors.[5]

-

Protein Metabolism Studies: It serves as a tracer for studying the metabolic pathways of immunoglobulins and other proteins.[5]

-

Labeling of Sensitive Proteins: It is the preferred method for proteins that are prone to damage from oxidation or that do not have tyrosine residues for direct iodination.[3][4]

-

Cell Surface Labeling: The water-soluble variant, Sulfo-SHPP, is specifically designed for labeling proteins on the exterior of cell membranes.[5][8]

Conclusion

The this compound offers a gentle and effective approach for the radioiodination of a wide range of proteins and peptides. Its utility is further broadened by the availability of a water-soluble form, which enables the study of cell surface molecules. A thorough understanding of its chemical characteristics and adherence to established experimental procedures allows researchers to leverage this reagent for diverse applications in biochemistry and molecular biology.

References

- 1. This compound, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. The Bolton and Hunter Method for Radiolabeling Protein | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. researchgate.net [researchgate.net]

- 7. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cephamls.com [cephamls.com]

- 9. J64508.03 [thermofisher.com]

- 10. This compound | C13H12INO5 | CID 123813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 12. N-Sulfosuccinimidyl-3-(4-hydroxyphenyl)propionate - Soltec Ventures [soltecventures.com]

- 13. revvity.com [revvity.com]

- 14. This compound for Protein Iodination [gbiosciences.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Selective labeling of alpha- or epsilon-amino groups in peptides by the this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of N-succinimidyl-3-(4-hydroxyphenyl)propionate (SHPP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-succinimidyl-3-(4-hydroxyphenyl)propionate (SHPP), a crucial reagent in bioconjugation and labeling technologies. Commonly known as the Bolton-Hunter reagent precursor, SHPP is an amine-reactive ester used to introduce a phenolic group into proteins and other biomolecules, enabling subsequent radioiodination or other modifications. This document details the synthetic protocol, purification methods, and characterization data for SHPP, alongside a workflow for its application in protein labeling.

Core Synthesis

The synthesis of N-succinimidyl-3-(4-hydroxyphenyl)propionate involves the esterification of 3-(4-hydroxyphenyl)propionic acid with N-hydroxysuccinimide. This reaction is typically facilitated by a coupling agent, most commonly dicyclohexylcarbodiimide (B1669883) (DCC), which promotes the formation of the active N-hydroxysuccinimide (NHS) ester.

Experimental Protocol: Synthesis of SHPP

This protocol is adapted from the established method by Rudinger and Ruegg.[1][2]

Materials:

-

3-(4-Hydroxyphenyl)propionic acid

-

N-Hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC)

-

Dioxane (anhydrous)

-

Ethyl acetate (B1210297)

-

Hexane

-

Silica (B1680970) gel for thin-layer chromatography (TLC)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 10 mmol of 3-(4-hydroxyphenyl)propionic acid and 10 mmol of N-hydroxysuccinimide in anhydrous dioxane.

-

Addition of Coupling Agent: To the stirred solution, add a solution of 10 mmol of dicyclohexylcarbodiimide in anhydrous dioxane dropwise at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel, using a mobile phase of ethyl acetate/methanol (e.g., 9:1 v/v). The formation of the product, SHPP, will be indicated by the appearance of a new spot with a higher Rf value compared to the starting carboxylic acid.

-

Work-up: Upon completion of the reaction (typically after several hours, as indicated by TLC), the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.

-

Isolation of Crude Product: The filtrate is concentrated under reduced pressure to yield the crude SHPP as a solid.

Purification

The crude SHPP can be purified by recrystallization to obtain a product of high purity.

Recrystallization Protocol:

-

Dissolve the crude SHPP in a minimal amount of hot ethyl acetate.

-

If any insoluble material (residual DCU) is present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystalline product by filtration, wash with a small amount of cold ethyl acetate or an ethyl acetate/hexane mixture, and dry under vacuum.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of SHPP.

| Parameter | Value | Reference |

| Yield (Crude) | ~95% | [1] |

| Melting Point (Crude) | 120-122 °C | [1] |

| Melting Point (Recrystallized) | 129 °C | [1] |

| Molecular Formula | C₁₃H₁₃NO₅ | [3] |

| Molecular Weight | 263.25 g/mol | [3] |

Characterization Data

The structure and purity of the synthesized SHPP can be confirmed by various spectroscopic methods.

¹H and ¹³C NMR Spectroscopy

-

¹H NMR (DMSO-d₆): δ 9.35 (s, 1H, OH), 7.08 (d, J=8.4 Hz, 2H, Ar-H), 6.70 (d, J=8.4 Hz, 2H, Ar-H), 2.84 (s, 4H, succinimide-H), 2.80 (t, J=7.6 Hz, 2H, CH₂), 2.65 (t, J=7.6 Hz, 2H, CH₂).

-

¹³C NMR (DMSO-d₆): δ 170.8, 169.1, 155.8, 130.8, 129.5, 115.2, 35.0, 29.8, 25.6.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of SHPP exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3350 | O-H stretch (phenolic) |

| ~1815, 1780, 1740 | C=O stretch (succinimide and ester carbonyls) |

| ~1610, 1515 | C=C stretch (aromatic ring) |

| ~1210 | C-O stretch (ester) |

Application Workflow: Protein Labeling for Western Blotting

SHPP, as the this compound precursor, is widely used to label proteins, particularly those lacking accessible tyrosine residues for direct iodination. The introduced phenolic group can then be readily iodinated. The following workflow outlines the general steps for labeling a protein with SHPP for subsequent detection in a Western blot.[4]

Caption: Workflow for protein labeling with SHPP for Western blotting.

Synthesis Reaction Pathway

The chemical transformation in the synthesis of SHPP is a condensation reaction.

Caption: Synthesis of SHPP via DCC-mediated condensation.

References

- 1. Appendix: Preparation of N-succinimidyl 3-(4-hydroxyphenyl)propionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Appendix: Preparation of N-succinimidyl 3-(4-hydroxyphenyl)propionate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Succinimidyl 3-(4-hydroxyphenyl)propionate | C13H13NO5 | CID 99557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. info.gbiosciences.com [info.gbiosciences.com]

A Technical Guide to Water-Soluble Bolton-Hunter Reagent (Sulfo-SHPP) vs. Standard Bolton-Hunter Reagent

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of the water-soluble Bolton-Hunter reagent (Sulfo-SHPP) and the standard this compound (SHPP). It is designed to assist researchers in selecting the appropriate reagent and implementing effective protein labeling strategies, particularly for radioiodination. This guide covers the core chemical properties, applications, and detailed experimental protocols for both reagents, supplemented with clear data presentation and visual workflows.

Introduction to Bolton-Hunter Reagents

The this compound, N-succinimidyl-3-(4-hydroxyphenyl)propionate (SHPP), is a widely used acylating agent for the indirect radioiodination of proteins and peptides.[1][2] This method is particularly valuable for labeling proteins that lack tyrosine residues or are sensitive to the oxidative conditions of direct iodination methods.[1][2] The reagent reacts primarily with the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group of a protein.[1][2]

The development of a water-soluble analog, sulfosuccinimidyl-3-(4-hydroxyphenyl)propionate (Sulfo-SHPP), has expanded the applications of this labeling chemistry, especially for cell surface proteins and proteins sensitive to organic solvents.[3][4]

Core Reagent Properties: A Comparative Overview

The key differences between the standard and water-soluble Bolton-Hunter reagents lie in their solubility and cell membrane permeability, which dictates their suitability for various applications.

| Property | Standard this compound (SHPP) | Water-Soluble this compound (Sulfo-SHPP) |

| Full Chemical Name | N-succinimidyl-3-(4-hydroxyphenyl)propionate | Sulfosuccinimidyl-3-(4-hydroxyphenyl)propionate |

| Synonyms | SHPP, Rudinger reagent | Sulfo-SHPP |

| CAS Number | 34071-95-9[5] | 106827-57-0[6][7] |

| Molecular Weight | 263.25 g/mol [5] | 365.3 g/mol [6][7] |

| Solubility | Insoluble in aqueous solutions; requires organic solvents (e.g., DMSO, DMF)[8] | Water-soluble[6][7] |

| Cell Permeability | Cell-permeable | Cell-impermeable[9][10] |

| Optimal Reaction pH | 7 - 9[8] | 8.5[6][11] |

Key Applications and Advantages

The choice between SHPP and Sulfo-SHPP is primarily driven by the nature of the protein being labeled and the experimental context.

| Application | Standard this compound (SHPP) | Water-Soluble this compound (Sulfo-SHPP) |

| General Protein Labeling | Suitable for labeling purified proteins in solution. | Suitable for labeling purified proteins in aqueous buffers. |

| Cell Surface Labeling | Not ideal due to cell permeability, which can lead to labeling of intracellular proteins. | Ideal for selectively labeling cell surface proteins as it does not cross the cell membrane.[3][9][10] |

| Labeling Proteins Sensitive to Organic Solvents | May not be suitable as it requires dissolution in organic solvents. | The reagent of choice as it is water-soluble, avoiding exposure of the protein to potentially denaturing organic solvents.[3][4] |

| Radioimmunoassay | Used for creating radiolabeled antigens and haptens.[12] | Also used for creating radiolabeled antigens and haptens, particularly for cell-based assays. |

Experimental Workflows and Chemical Reactions

The following diagrams illustrate the chemical reaction and a general experimental workflow for protein labeling with Bolton-Hunter reagents.

Detailed Experimental Protocols

The following are generalized protocols for protein labeling using both standard and water-soluble Bolton-Hunter reagents. It is crucial to optimize these protocols for each specific protein and application.

Labeling of a Purified Protein with Standard this compound (SHPP)

This protocol is adapted for labeling proteins in solution where the use of an organic solvent is acceptable.

Materials:

-

Protein to be labeled

-

Standard this compound (SHPP)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Borate Buffer (0.1 M, pH 8.5)

-

Quenching Buffer (e.g., 0.2 M Glycine in Borate Buffer, pH 8.5)

-

Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)

Procedure:

-

Protein Preparation: Dissolve the protein in 0.1 M Borate Buffer, pH 8.5, to a final concentration of 1-10 mg/mL.

-

Reagent Preparation: Immediately before use, dissolve the SHPP in a minimal amount of anhydrous DMSO or DMF.

-

Labeling Reaction:

-

Quenching: Add the Quenching Buffer to the reaction mixture to consume any unreacted SHPP. Incubate for 5-15 minutes at room temperature.

-

Purification: Remove unreacted reagent and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using size-exclusion chromatography.

Labeling of a Purified Protein with Water-Soluble this compound (Sulfo-SHPP)

This protocol is ideal for proteins that are sensitive to organic solvents.

Materials:

-

Protein to be labeled

-

Water-Soluble this compound (Sulfo-SHPP)

-

Borate Buffer (0.1 M, pH 8.5) or Phosphate Buffered Saline (PBS, pH 7.2-8.0)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Purification system

Procedure:

-

Protein Preparation: Dissolve the protein in the chosen reaction buffer to a final concentration of 1-10 mg/mL.

-

Reagent Preparation: Immediately before use, dissolve the Sulfo-SHPP in the reaction buffer.

-

Labeling Reaction:

-

Add the dissolved Sulfo-SHPP solution to the protein solution. The optimal molar excess should be determined empirically, but a starting point of 10-20 fold molar excess is common.

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

-

-

Quenching: Add the Quenching Buffer to stop the reaction.

-

Purification: Purify the labeled protein as described for the standard reagent.

Labeling of Cell Surface Proteins with Sulfo-SHPP

This protocol leverages the membrane-impermeable nature of Sulfo-SHPP to specifically label proteins on the exterior of living cells.

Materials:

-

Suspension or adherent cells

-

Water-Soluble this compound (Sulfo-SHPP)

-

Ice-cold Phosphate Buffered Saline (PBS), pH 7.2-8.0

-

Quenching Buffer (e.g., ice-cold PBS containing 100 mM glycine or lysine)

-

Cell lysis buffer

Procedure:

-

Cell Preparation:

-

Wash the cells three times with ice-cold PBS to remove any contaminating proteins from the culture medium.

-

Resuspend or keep the cells in ice-cold PBS at a concentration of approximately 1-25 x 10^6 cells/mL.

-

-

Reagent Preparation: Immediately before use, dissolve Sulfo-SHPP in ice-cold PBS.

-

Labeling Reaction:

-

Add the Sulfo-SHPP solution to the cell suspension.

-

Incubate for 30 minutes on ice with occasional gentle mixing.[12]

-

-

Quenching: Wash the cells three times with ice-cold Quenching Buffer to remove any unreacted reagent.

-

Downstream Processing: The labeled cells can now be lysed for subsequent analysis, such as immunoprecipitation or Western blotting.

Choosing the Right Reagent: A Decision Guide

The selection between SHPP and Sulfo-SHPP is critical for the success of the labeling experiment. The following decision tree can guide this choice.

Conclusion

Both the standard and water-soluble Bolton-Hunter reagents are powerful tools for protein labeling, particularly for radioiodination. Sulfo-SHPP offers significant advantages for labeling cell surface proteins and proteins that are incompatible with organic solvents due to its water solubility and membrane impermeability. In contrast, the standard SHPP remains a viable option for labeling purified proteins in solution when organic solvents can be tolerated. Careful consideration of the experimental goals and the properties of the protein of interest will ensure the selection of the most appropriate reagent and the successful execution of the labeling procedure.

References

- 1. The Bolton and Hunter Method for Radiolabeling Protein | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. cephamls.com [cephamls.com]

- 4. Sulfo SHPP, A water soluble this compound (Sulfosuccinimidyl-3(hydroxyphenyl) Propionate) – Cepham Life Sciences [cephamlsi.com]

- 5. This compound, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. Protein Iodination | Water Soluble this compound | G-Biosciences [gbiosciences.com]

- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 8. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thermo Scientific™ Sulfo-SHPP (Water-Soluble this compound) | Fisher Scientific [fishersci.ca]

- 10. Thermo Scientific Sulfo-SHPP (Water-Soluble this compound) 100 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.nl]

- 11. This compound for Protein Iodination [gbiosciences.com]

- 12. info.gbiosciences.com [info.gbiosciences.com]

Bolton-Hunter Reagent: A Technical Guide to Labeling Proteins Devoid of Tyrosine Residues

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Bolton-Hunter reagent, its application in labeling proteins that lack tyrosine residues, and detailed experimental protocols. The information presented is intended for researchers, scientists, and professionals involved in drug development and other fields requiring protein modification and analysis.

Core Principles of the this compound

The this compound, chemically known as N-succinimidyl-3-(4-hydroxyphenyl)propionate (SHPP), is an acylating agent widely used for the radioiodination of proteins and peptides.[1][2] It serves as an essential tool for labeling proteins that either lack tyrosine and histidine residues or where the modification of these residues would compromise the protein's biological activity.[1][3] The reagent circumvents the need for direct iodination methods, such as those using chloramine-T or lactoperoxidase, which can be harsh and lead to protein denaturation due to oxidation.[2][4]

The labeling process is an indirect method.[1][3] The this compound itself is first radioiodinated, typically with ¹²⁵I, and the resulting iodinated acylating agent is then covalently coupled to the target protein.[1][5] This conjugation primarily targets the free amino groups of the protein, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group, forming a stable amide bond.[2][3][] A water-soluble version of the reagent, Sulfosuccinimidyl-3-(4-hydroxyphenyl)propionate (Sulfo-SHPP), is also available and is particularly useful for labeling membrane proteins without labeling cytoplasmic proteins.[2][7]

The reaction chemistry is based on the N-hydroxysuccinimide (NHS) ester, which is highly reactive towards primary amines in a nucleophilic acyl substitution reaction.[] The reaction is efficient within a pH range of 7.2 to 8.5, with the optimal pH for targeting lysine residues being around 8.5.[][8][9] By adjusting the pH, it is possible to selectively target α-amino groups (favored at pH 6.5) or ε-amino groups (favored at pH 8.5).[9]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the use of the this compound for protein labeling.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | N-succinimidyl-3-(4-hydroxyphenyl)propionate | [2] |

| Synonyms | This compound, SHPP | [2] |

| Molecular Formula | C₁₃H₁₃NO₅ | [10] |

| Molecular Weight | 263.25 g/mol (unlabeled) | N/A |

| CAS Number | 34071-95-9 | [11] |

| Purity | ≥94.0% | [10] |

Table 2: Reaction Parameters

| Parameter | Recommended Value | Notes | Reference |

| Optimal pH (ε-amino groups) | 8.5 | For targeting lysine residues. | [8][9] |

| Optimal pH (α-amino groups) | 6.5 | For targeting the N-terminus. | [9] |

| Reaction Temperature | 0°C to Room Temperature (20-25°C) | Lower temperatures can reduce hydrolysis of the NHS ester. | [2][] |

| Reaction Time | 15 minutes - 3 hours | Dependent on temperature, pH, and reactant concentrations. | [2][7] |

| Molar Excess of Reagent | 3-4 moles per mole of protein | This is a general guideline and may require optimization. | [2] |

| Recommended Buffer | 0.1 M Borate Buffer, pH 8.5 | Amine-free buffers such as phosphate (B84403) or bicarbonate are also suitable. | [2][12] |

Experimental Protocols

The following are detailed methodologies for key experiments involving the this compound.

Radiolabeling of a Soluble Protein

This protocol is adapted from G-Biosciences.[2]

Materials:

-

Protein of interest (5 µg)

-

This compound (radioiodinated) (0.2 µg)

-

Buffer 1: 0.1 M Borate buffer, pH 8.5

-

Buffer 2: 0.2 M Glycine (B1666218) in 0.1 M Borate buffer, pH 8.5

-

Reaction vessel (e.g., microcentrifuge tube)

-

Stirring apparatus

-

Ice bath

Procedure:

-

Dissolve 5 µg of the protein in 10 µl of 0.1 M Borate buffer (pH 8.5).

-

Add 0.2 µg of the radioiodinated this compound to the protein solution.

-

Incubate the reaction mixture on ice (0°C) with stirring for 15 minutes. A 3-4 molar excess of the labeled ester to the protein is generally recommended.

-

To quench the reaction and remove unconjugated ester, add 0.5 ml of 0.2 M Glycine in 0.1 M Borate buffer (pH 8.5).

-

Incubate for an additional 5 minutes at 0°C. The excess amino groups from the glycine will react with any remaining unreacted this compound.

-

The labeled protein can then be separated from the reaction mixture by methods such as gel filtration or dialysis.

Labeling of Membrane Proteins using Water-Soluble this compound (Sulfo-SHPP)

This protocol is a general guide for labeling cell surface proteins.[2]

Materials:

-

Confluent cells in a 100 mm dish

-

¹²⁵I-Sulfo-SHPP this compound (100-150 µl)

-

Dulbecco's Phosphate-Buffered Saline (DPBS)

-

1 mg/ml Lysine in DPBS

-

Ice bath

Procedure:

-

Wash the confluent cells twice with ice-cold DPBS.

-

Add 100-150 µl of ¹²⁵I-Sulfo-SHPP in 5 ml of DPBS to the pre-washed cells.

-

Incubate the cells on ice for 30 minutes.

-

Terminate the reaction by adding 1 ml of 1 mg/ml Lysine in DPBS.

-

Wash the cells three times with DPBS to remove unreacted reagent.

-

The membrane proteins can then be extracted using appropriate lysis buffers.

Labeling of Cell Lysates

This protocol outlines the general steps for labeling proteins within a cell lysate.[2]

Materials:

-

Cell lysate (200 µl) in a suitable buffer (e.g., EBSS)

-

Sodium carbonate

-

This compound (radioiodinated)

-

Buffer 2: 0.2 M Glycine in 0.1 M Borate buffer, pH 8.5

-

Filtration column or dialysis equipment

Procedure:

-

Adjust the pH of 200 µl of the cell lysate to 8.5 using sodium carbonate.

-

Add the radioiodinated this compound to the cell lysate to label the free amino groups.

-

Quench the reaction by adding 0.5 ml of Buffer 2.

-

Remove the unconjugated ester and other small molecules by gel filtration or dialysis.

Visualizations

The following diagrams illustrate the key chemical reaction and experimental workflows.

Caption: Chemical reaction mechanism of this compound.

Caption: Workflow for labeling soluble proteins.

Caption: Reagent choice based on protein type.

References

- 1. The Bolton and Hunter Method for Radiolabeling Protein | Springer Nature Experiments [experiments.springernature.com]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. researchgate.net [researchgate.net]

- 4. Radiolabelling of human haemoglobin using the 125I-Bolton-Hunter reagent is superior to oxidative iodination for conservation of the native structure of the labelled protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 8. This compound for Protein Iodination [gbiosciences.com]

- 9. Selective labeling of alpha- or epsilon-amino groups in peptides by the this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 11. revvity.com [revvity.com]

- 12. benchchem.com [benchchem.com]

The Alchemist's Seal: A Technical Guide to Bolton-Hunter Reagent Storage and Stability

For Researchers, Scientists, and Drug Development Professionals

The Bolton-Hunter reagent, N-succinimidyl 3-(4-hydroxyphenyl)propionate (SHPP), and its sulfonated analog, Sulfo-SHPP, are invaluable tools for the sensitive radioiodination of proteins and peptides, particularly those lacking tyrosine residues. Their utility, however, is critically dependent on the integrity of the N-hydroxysuccinimide (NHS) ester, a functional group notoriously susceptible to hydrolysis. This technical guide provides an in-depth exploration of the optimal storage conditions and stability of the this compound in its various forms, empowering researchers to maximize its efficacy and ensure the reproducibility of their experimental outcomes.

Understanding the Reagent: Forms and Function

The this compound facilitates the covalent attachment of a phenolic group to primary amines (e.g., the N-terminus of a protein or the ε-amino group of lysine (B10760008) residues). This introduced phenolic ring then serves as a substrate for radioiodination, typically with ¹²⁵I. This indirect labeling method is often gentler than direct iodination techniques that can damage sensitive proteins through oxidation[1][2].

The primary forms of the this compound are:

-

N-succinimidyl 3-(4-hydroxyphenyl)propionate (SHPP): The non-iodinated, water-insoluble form. It is typically dissolved in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before use.

-

Iodinated this compound: SHPP that has been pre-iodinated with a radioisotope of iodine.

-

Sulfosuccinimidyl 3-(4-hydroxyphenyl)propionate (Sulfo-SHPP): A water-soluble analog of SHPP, featuring a sulfonate group on the succinimidyl ring. This modification allows for direct use in aqueous buffers and is particularly useful for labeling cell surface proteins as it is membrane-impermeable.

The Achilles' Heel: NHS Ester Hydrolysis

The reactivity of the this compound stems from its NHS ester group, which readily reacts with nucleophilic primary amines to form a stable amide bond. However, in the presence of water, the NHS ester can undergo hydrolysis, cleaving the ester bond to yield N-hydroxysuccinimide (NHS) and the inactive 3-(4-hydroxyphenyl)propionic acid. This competing reaction is the primary degradation pathway and is heavily influenced by pH and temperature.

Quantitative Stability Data

The stability of NHS esters is most commonly expressed as their half-life (t½), the time required for 50% of the reagent to hydrolyze. The following tables summarize the available quantitative data on the stability of NHS esters, which serves as a crucial guide for the handling of the this compound.

Table 1: Half-life of Typical NHS Esters in Aqueous Solution as a Function of pH and Temperature

| pH | Temperature | Approximate Half-life |

| 7.0 | 0°C - 4°C | 4 - 5 hours |

| 7.0 | Room Temp. | ~7 hours |

| 8.0 | Room Temp. | ~1 hour |

| 8.6 | 4°C | ~10 minutes |

| 9.0 | Room Temp. | Minutes |

Data compiled from multiple sources for general N-hydroxysuccinimide esters[1][2][3][4][5]. Specific half-life data for the this compound may vary slightly.

Table 2: Recommended Storage Conditions for this compound and its Analogs

| Reagent Form | Solid (Lyophilized) | In Anhydrous Organic Solvent (DMSO, DMF) | In Aqueous Buffer |

| SHPP (non-iodinated) | -20°C to -30°C, desiccated, protected from light | -20°C, under inert gas (e.g., argon or nitrogen), for up to 1-2 months | Not recommended for storage; prepare fresh for immediate use |

| Iodinated this compound | Shipped at ambient temperature; store at ambient or lower temperatures, desiccated | Follow supplier recommendations; generally, prepare fresh for use | Not recommended for storage |

| Sulfo-SHPP | -20°C, desiccated, protected from light | -20°C, under inert gas, for up to 1-2 months | Not recommended for storage; prepare fresh for immediate use |

Experimental Protocols

Protocol for Assessing this compound Activity (NHS Release Assay by UV-Spectrophotometry)

This protocol provides a rapid, qualitative assessment of the reactivity of the NHS ester group by forcing its hydrolysis and measuring the release of N-hydroxysuccinimide, which absorbs light at approximately 260 nm.

Materials:

-

This compound (or Sulfo-SHPP)

-

Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5)

-

Anhydrous DMSO or DMF (if using the non-sulfonated reagent)

-

0.5-1.0 N Sodium Hydroxide (NaOH)

-

UV-Vis spectrophotometer and quartz cuvettes

Procedure:

-

Prepare Reagent Solution: Dissolve 1-2 mg of the this compound in 2 mL of the amine-free buffer. If using the water-insoluble form, first dissolve it in a minimal amount of anhydrous DMSO or DMF before adding the buffer.

-

Prepare Blank: Use 2 mL of the same buffer (with the same amount of organic solvent, if used) as a blank.

-

Initial Absorbance Measurement: Zero the spectrophotometer at 260 nm using the blank. Immediately measure and record the absorbance of the reagent solution.

-

Forced Hydrolysis: To 1 mL of the reagent solution, add 100 µL of 0.5-1.0 N NaOH. Mix thoroughly.

-

Final Absorbance Measurement: Immediately (within one minute) measure the absorbance of the base-hydrolyzed solution at 260 nm.

Interpretation:

A significant increase in absorbance after the addition of NaOH indicates the release of NHS, confirming that the reagent was active. If there is little to no change in absorbance, the reagent has likely already hydrolyzed and is inactive.

Protocol for a Stability-Indicating Reversed-Phase HPLC (RP-HPLC) Method

This protocol outlines a general approach for developing a stability-indicating HPLC method to quantitatively assess the degradation of the this compound over time.

Objective: To separate the intact this compound from its primary hydrolysis product, 3-(4-hydroxyphenyl)propionic acid, and N-hydroxysuccinimide.

Materials:

-

This compound

-

Reference standards for 3-(4-hydroxyphenyl)propionic acid and N-hydroxysuccinimide

-

HPLC-grade acetonitrile (B52724) and water

-

HPLC-grade acid (e.g., trifluoroacetic acid or formic acid)

-

HPLC system with a UV detector and a C18 analytical column

Procedure:

-

Forced Degradation Studies: To generate degradation products for method development and peak identification, subject the this compound to stress conditions. This includes acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and oxidative (e.g., 3% H₂O₂) conditions.

-

Chromatographic Conditions Development:

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of acid (e.g., 0.1% TFA or formic acid) to improve peak shape, is typically effective.

-

Gradient: Start with a low percentage of acetonitrile and gradually increase it to elute the more hydrophobic components. An example gradient could be 10-90% acetonitrile over 20 minutes.

-

Detection: Monitor the eluent at a wavelength where both the parent compound and potential degradation products absorb, for instance, around 260 nm for the NHS moiety and a secondary wavelength for the phenyl group.

-

-

Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

-

Stability Study: Store the this compound under various conditions (e.g., different temperatures, humidities, in solution at different pH values). At specified time points, analyze the samples using the validated HPLC method to quantify the remaining intact reagent and the formation of degradation products.

Visualization of Key Processes

Hydrolysis of this compound

The following diagram illustrates the primary degradation pathway of the this compound in an aqueous environment.

Experimental Workflow for Protein Labeling and Analysis

This workflow outlines the general steps involved in labeling a protein with the this compound and subsequently purifying the labeled protein.

Application in GPCR Signaling: Receptor Internalization Study

Bolton-Hunter labeled ligands are frequently used to study G-protein coupled receptor (GPCR) binding and subsequent internalization. This diagram illustrates the process.

Best Practices for Storage and Handling

To ensure the longevity and reactivity of the this compound, the following best practices are strongly recommended:

-

Procurement and Initial Storage: Upon receipt, immediately store the lyophilized powder at the recommended low temperature (-20°C to -30°C) in a desiccator to protect it from moisture.

-

Aliquoting: For stock solutions in anhydrous DMSO or DMF, it is advisable to create small, single-use aliquots. This minimizes the number of freeze-thaw cycles and reduces the risk of moisture contamination each time the main stock is accessed.

-

Inert Atmosphere: When storing solutions, purging the vial with an inert gas like argon or nitrogen before sealing can displace oxygen and moisture, further preserving the reagent's stability.

-

Equilibration to Room Temperature: Always allow the reagent vial to warm to room temperature before opening. This simple step prevents condensation of atmospheric moisture onto the cold reagent, which is a common cause of rapid degradation.

-

Use High-Quality Solvents: Ensure that any organic solvents used to prepare stock solutions are anhydrous (water-free) and, in the case of DMF, amine-free.

-

Prepare Aqueous Solutions Fresh: Due to the rapid hydrolysis in aqueous environments, solutions of the this compound in aqueous buffers should be prepared immediately before use and not stored.

By adhering to these guidelines, researchers can safeguard the integrity of their this compound, leading to more reliable and reproducible results in their protein labeling and subsequent downstream applications.

References

The Bolton-Hunter Reagent: A Researcher's Guide to Gentle and Effective Radioiodination

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular biology and drug development, the precise and stable labeling of proteins and peptides is paramount for a multitude of applications, from receptor binding assays to in vivo imaging. Radioiodination, the process of incorporating a radioactive iodine isotope into a molecule, remains a cornerstone technique for achieving high specific activity and sensitive detection. However, direct iodination methods, while effective, can often compromise the biological integrity of sensitive proteins due to harsh oxidative conditions. This technical guide delves into the key advantages of an alternative, milder approach: the use of the Bolton-Hunter reagent for indirect radioiodination.

The Bolton-Hunter Advantage: Preserving Protein Functionality

The primary advantage of the this compound lies in its two-step, non-oxidative mechanism.[1] Unlike direct methods such as the Chloramine-T or Iodogen techniques, which expose the target protein to oxidizing agents that can damage sensitive amino acid residues like tyrosine and histidine, the Bolton-Hunter method first involves the radioiodination of the reagent itself.[2][3] This pre-labeled acylating agent, N-succinimidyl-3-(4-hydroxyphenyl)propionate, is then conjugated to the protein via its free amino groups, primarily the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group.[2][4]

This indirect approach offers several distinct benefits:

-

Preservation of Biological Activity: By avoiding direct exposure to oxidizing and reducing agents, the Bolton-Hunter method is particularly suitable for proteins whose biological activity is dependent on the integrity of tyrosine or histidine residues, or for those that are generally sensitive to oxidation.[2][5] Studies have shown that proteins labeled via the this compound can retain higher immunoreactivity compared to those labeled with the Chloramine-T method.[6]

-

Labeling of Tyrosine-Deficient Proteins: Direct iodination methods predominantly target tyrosine residues. The this compound circumvents this limitation by targeting lysine residues, making it the method of choice for proteins and peptides that lack accessible tyrosine residues.[5]

-

Enhanced In Vivo Stability: The covalent amide bond formed between the this compound and the protein is highly stable.[4] Furthermore, conjugates formed with the this compound have been reported to be more resistant to deiodination in vivo compared to directly iodinated proteins.[7] This increased stability is crucial for pharmacokinetic and biodistribution studies.

Quantitative Comparison of Radioiodination Methods

The choice of a radioiodination method often involves a trade-off between labeling efficiency, specific activity, and the preservation of protein function. The following table summarizes key quantitative parameters for common radioiodination techniques.

| Method | Typical Labeling Efficiency (%) | Achievable Specific Activity | Key Advantages | Key Disadvantages |

| Bolton-Hunter | 30 - 50% | Up to 170 µCi/µg (for hGH) | Mild, non-oxidative; Labels lysine residues; High in vivo stability. | Two-step process; Potentially lower initial labeling efficiency. |

| Chloramine-T | > 90% | High | Simple; Rapid; High efficiency. | Harsh oxidative conditions; Can damage sensitive proteins. |

| Iodogen | > 70% | High | Milder than Chloramine-T; Insoluble reagent is easily removed. | Longer reaction times; Can still cause some protein damage. |

| Lactoperoxidase | Variable | Moderate | Enzymatic and gentle; Minimizes protein denaturation. | Requires H2O2; Can be less efficient. |

The Chemistry of Bolton-Hunter Radioiodination

The process begins with the electrophilic substitution of radioactive iodine (commonly ¹²⁵I) onto the phenolic ring of the N-succinimidyl-3-(4-hydroxyphenyl)propionate (this compound). This is typically achieved using a mild oxidizing agent. The resulting radioiodinated this compound is then purified.

In the second step, the purified, activated ester reacts with primary amines on the target protein in a buffered solution, typically at a pH of 8.5, to form a stable amide linkage.[5]

Figure 1: Chemical reaction scheme for radioiodination using the this compound.

Experimental Protocols

Radioiodination of this compound

This protocol is a generalized procedure and may require optimization for specific applications.

Materials:

-

N-succinimidyl-3-(4-hydroxyphenyl)propionate (this compound)

-

Na¹²⁵I (carrier-free)

-

Chloramine-T solution (freshly prepared)

-

Sodium metabisulfite (B1197395) solution (freshly prepared)

-

Phosphate buffer (0.5 M, pH 7.5)

-

Ethyl acetate

-

Nitrogen gas stream

-

Thin Layer Chromatography (TLC) system for quality control

Procedure:

-

In a shielded fume hood, add the this compound dissolved in a small volume of a suitable solvent to a reaction vial.

-

Add Na¹²⁵I to the reaction vial.

-

Initiate the reaction by adding freshly prepared Chloramine-T solution.

-

Allow the reaction to proceed for 1-2 minutes at room temperature.

-

Quench the reaction by adding sodium metabisulfite solution.

-

Extract the radioiodinated this compound into an organic solvent like ethyl acetate.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Redissolve the dried, radioiodinated reagent in a small volume of benzene or toluene for storage or immediate use.

-

Perform TLC to assess the radiochemical purity of the iodinated reagent.

Conjugation of ¹²⁵I-Bolton-Hunter Reagent to a Soluble Protein

Materials:

-

¹²⁵I-labeled this compound (prepared as above)

-

Protein solution (in 0.1 M Borate buffer, pH 8.5)

-

Quenching solution (e.g., 0.2 M Glycine (B1666218) in 0.1 M Borate buffer, pH 8.5)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Reaction vials and standard laboratory equipment for handling radioactivity

Procedure:

-

Add the protein solution to a reaction vial.

-

Add the desired amount of ¹²⁵I-labeled this compound (typically a 3-4 molar excess over the protein) to the protein solution.[5]

-

Incubate the reaction mixture for 15-30 minutes at 0°C with gentle stirring.[5]

-

Quench the reaction by adding the glycine solution to react with any unconjugated ester. Incubate for 5-10 minutes at 0°C.[5]

-

Separate the radiolabeled protein from unreacted reagent and other small molecules using a size-exclusion chromatography column equilibrated with a suitable buffer.

-

Collect fractions and measure the radioactivity to identify the protein peak.

-

Pool the fractions containing the purified ¹²⁵I-labeled protein.

-

Determine the specific activity and radiochemical purity of the final product.

References

- 1. Intracellular processing of epidermal growth factor and its effect on ligand-receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Bolton and Hunter Method for Radiolabeling Protein | Springer Nature Experiments [experiments.springernature.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Methods to study endocytic trafficking of the EGF receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 7. researchgate.net [researchgate.net]

The Bolton-Hunter Method: A Historical and Technical Guide to Protein Radioiodination

An in-depth guide for researchers, scientists, and drug development professionals on the principles, evolution, and application of the Bolton-Hunter labeling method.

Introduction

The ability to trace, quantify, and characterize proteins and peptides with high sensitivity is fundamental to advancements in endocrinology, immunology, and cellular biology. Radioiodination, the process of incorporating a radioactive iodine isotope into a protein, has been a cornerstone of these investigations. While early methods provided the necessary sensitivity, they often came at the cost of the protein's biological integrity. In 1973, A. E. Bolton and W. M. Hunter introduced a novel, indirect radioiodination technique that offered a milder alternative, preserving the function of sensitive proteins. This guide provides a comprehensive overview of the historical development, core principles, and detailed protocols of the Bolton-Hunter labeling method and its subsequent modifications.

Historical Context and Core Principles

Prior to the development of the Bolton-Hunter method, the dominant technique for radioiodinating proteins was the Chloramine-T method. This direct iodination method utilizes a strong oxidizing agent to facilitate the incorporation of iodine onto tyrosine and, to a lesser extent, histidine residues. However, the harsh oxidative conditions of the Chloramine-T method were found to damage certain proteins, diminishing their immunoreactivity and biological activity.[1][2]

The Bolton-Hunter method, first described in the Biochemical Journal in 1973, presented an elegant solution to this problem.[1] It is an indirect method where a pre-iodinated acylating agent, N-succinimidyl-3-(4-hydroxyphenyl)propionate, is conjugated to the protein. This reagent, now famously known as the Bolton-Hunter reagent, reacts primarily with the free amino groups of lysine (B10760008) residues and the N-terminal α-amino group of the protein under mild conditions.[3][4] This approach avoids the use of harsh oxidizing agents directly on the target protein, making it the method of choice for labeling proteins that are sensitive to oxidation or lack accessible tyrosine residues.[4]

The key advantages of the Bolton-Hunter method include:

-

Preservation of Biological Activity: The milder, non-oxidative conditions help maintain the protein's native conformation and function.[2]

-

Labeling of Tyrosine-Deficient Proteins: As it targets amino groups, it can be used to label proteins that have few or no tyrosine residues.[3]

-

High Specific Activity: The method allows for the preparation of proteins with high specific radioactivity, crucial for sensitive assays.[1]

Quantitative Comparison of Protein Radioiodination Methods

The choice of a radioiodination method is a critical decision in experimental design, balancing labeling efficiency with the preservation of protein function. The following table summarizes key quantitative parameters for the Bolton-Hunter method in comparison to other common techniques.

| Method | Labeling Efficiency (%) | Typical Specific Activity | Key Advantages | Key Disadvantages |

| Bolton-Hunter | Variable | Up to 170 µCi/µg (for hGH)[1] | Gentle, non-oxidative; labels lysine residues.[2] | Indirect method, may alter protein charge. |

| Chloramine-T | High (can be >90%) | High | Simple, rapid, high efficiency. | Harsh, can cause protein oxidation and aggregation.[5] |

| Iodogen | High (often >70%) | High | Milder than Chloramine-T; insoluble reagent is easily removed. | Longer reaction times; can still cause some protein damage.[6] |

| Lactoperoxidase | Variable (protein-dependent) | Lower | Enzymatic and very gentle, minimizes protein denaturation. | Requires H2O2; can be less efficient. |

Experimental Protocols

Original Bolton-Hunter Labeling Protocol

This protocol is based on the original method described by Bolton and Hunter and subsequent standardized procedures.

Reagents:

-

¹²⁵I-labeled this compound (N-succinimidyl-3-(4-[¹²⁵I]iodophenyl)propionate)

-

Protein to be labeled (in 0.1 M Borate (B1201080) Buffer, pH 8.5)

-

0.2 M Glycine (B1666218) in 0.1 M Borate Buffer, pH 8.5 (Quenching Solution)

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Add the ¹²⁵I-labeled this compound (typically in a dry, evaporated form in a reaction vial) to the protein solution. A molar ratio of 3-4 moles of the ester per mole of protein is common.[3]

-

Incubate the reaction mixture on ice (0°C) for 15-30 minutes with gentle stirring.[3]

-

Quench the reaction by adding an excess of the glycine solution. The glycine will react with any unconjugated ester. Incubate for a further 5 minutes on ice.[3]

-

Separate the labeled protein from unreacted reagents by gel filtration chromatography.

Water-Soluble this compound (Sulfo-SHPP) Protocol

The development of a water-soluble version of the this compound, Sulfosuccinimidyl-3-(4-hydroxyphenyl)propionate (Sulfo-SHPP), allowed for the efficient labeling of cell surface proteins without labeling intracellular components.[3]

Reagents:

-

Sulfo-SHPP (Water-Soluble this compound)

-

Protein solution (in 200 mM Borate Buffer, pH 9.0)

-

Phosphate Buffered Saline (PBS) for dialysis

Procedure:

-

Dissolve the protein in 200 mM borate buffer, pH 9.0.

-

Immediately before use, dissolve the Sulfo-SHPP in the same borate buffer.

-

Add the Sulfo-SHPP solution to the protein solution.

-

Incubate on ice for 2-3 hours with periodic mixing.

-

Remove the unreacted Sulfo-SHPP by dialysis against PBS.[7]

-

The modified protein is now ready for radioiodination using standard methods (e.g., Chloramine-T or Iodogen) targeting the newly introduced phenolic groups.

Modified Bolton-Hunter Method using a Diaryliodonium Salt Precursor

A more recent modification involves the use of a diaryliodonium salt precursor for a more direct nucleophilic radioiodination, particularly useful for positron-emitting isotopes like ¹²⁴I.

Reagents:

-

(4-(3-N-hydroxysuccinimidylpropionyl)phenyl)(4-methoxyphenyl)iodonium triflate (diaryliodonium salt precursor)

-

[¹²⁴I]NaI

-

Acetonitrile/Toluene solvent matrix

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Protein in native buffer

Procedure:

-

The diaryliodonium salt precursor is reacted with [¹²⁴I]NaI in an acetonitrile/toluene solvent matrix and heated to produce the ¹²⁴I-labeled Bolton-Hunter intermediate.

-

The labeled intermediate is purified.

-

The purified reagent is reconstituted in DMSO.

-

The protein solution is added to the vial containing the reconstituted labeled reagent.

-

The mixture is incubated at ice bath temperature for approximately 90 minutes with intermittent mixing.[8]

-

The radiolabeled protein is then purified to remove any free iodine and unreacted reagent.[8]

Visualizing Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the core mechanism of the Bolton-Hunter reaction and its application in a common experimental workflow.

Caption: Mechanism of the Bolton-Hunter labeling reaction.

Caption: General workflow of a competitive radioimmunoassay (RIA).

Caption: Simplified EGFR signaling pathway studied with labeled ligands.

Conclusion

Since its inception, the Bolton-Hunter labeling method has remained an invaluable tool in the life sciences. Its gentle, non-oxidative approach to radioiodination has enabled the study of a vast array of proteins and peptides that would have been otherwise compromised by harsher techniques. The continued development of modifications, such as the water-soluble Sulfo-SHPP and advanced precursors for PET imaging, demonstrates the enduring relevance and adaptability of this foundational method. For researchers in basic science and drug development, a thorough understanding of the principles and protocols of the Bolton-Hunter method is essential for designing robust, sensitive, and reliable experiments.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Comparison of Bolton-Hunter and chloramine-T techniques for the radioiodination of prostatic acid phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. The Bolton and Hunter Method for Radiolabeling Protein | Springer Nature Experiments [experiments.springernature.com]

- 5. Radioiodination of transforming growth factor-beta (TGF-beta) in a modified Bolton-Hunter reaction system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Radioiodination of peptide hormones and immunoglobulin preparations: comparison of the chloramine T and iodogen method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Protein Iodination Using the Bolton-Hunter Reagent

For researchers, scientists, and drug development professionals, the precise and gentle radiolabeling of proteins is crucial for a variety of applications, including radioimmunoassays, receptor binding studies, and in vivo imaging. The Bolton-Hunter reagent provides a mild and effective method for the iodination of proteins, particularly those that are sensitive to oxidation or lack tyrosine residues for direct iodination.[1][2][3] This document provides a detailed protocol for the iodination of proteins using N-succinimidyl-3-(4-hydroxyphenyl)propionate (this compound).

The Bolton-Hunter method is an indirect labeling technique where the reagent is first radioiodinated and then conjugated to the protein.[2][3] This reagent reacts primarily with the free amino groups of lysine (B10760008) residues and the N-terminal α-amino group of the protein under mild conditions, forming a stable amide bond.[1][2][3][4] This approach is advantageous as it avoids the use of harsh oxidizing agents that can damage sensitive proteins.[1][5]

Experimental Protocols

This section details the step-by-step methodology for the iodination of a soluble protein using the radioiodinated this compound.

Materials and Reagents:

-

Protein of interest

-

Radioiodinated this compound ([¹²⁵I]SHPP)

-

0.1 M Borate buffer, pH 8.5

-

0.2 M Glycine (B1666218) in 0.1 M Borate buffer, pH 8.5

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Reaction vials (e.g., polypropylene (B1209903) microcentrifuge tubes)

-

Equipment for handling radioactivity

-

Gamma counter

Protocol for Iodination of a Soluble Protein:

-

Protein Preparation: Dissolve the protein to be labeled in 0.1 M Borate buffer, pH 8.5, to a final concentration that allows for easy handling of small volumes (e.g., 0.5 mg/mL).

-

Reaction Setup:

-

In a reaction vial, add 5 µg of the protein solution (e.g., 10 µL of a 0.5 mg/mL solution).[1]

-

Add the radioiodinated this compound. The molar ratio of reagent to protein can be optimized, but a starting point of 3-4 moles of labeled ester per mole of protein is generally recommended.[1][5] The reagent is typically supplied in a solvent that can be evaporated with a gentle stream of nitrogen before adding the protein.

-

-

Incubation:

-

Quenching the Reaction:

-

Purification of the Labeled Protein:

-

It is essential to separate the radiolabeled protein from unreacted iodide, hydrolyzed reagent, and the quenched reagent-glycine conjugate.[5]

-

Size-exclusion chromatography is a commonly used method for purification.[5] Equilibrate a suitable gel filtration column (e.g., Sephadex G-25) with PBS.

-

Apply the entire reaction mixture to the top of the column.

-

Elute the protein with PBS and collect fractions.

-

The iodinated protein will elute in the void volume, while the smaller molecular weight contaminants will be retarded by the column.

-

-

Quantification and Analysis:

-

Measure the radioactivity of each fraction using a gamma counter to identify the protein-containing peak.

-

The incorporation of ¹²⁵I can be quantified by precipitating an aliquot of the purified protein fraction with 10% trichloroacetic acid (TCA) and measuring the radioactivity in the pellet and supernatant.[1]

-

The specific activity of the labeled protein (e.g., in µCi/µg or µCi/pmol) can then be calculated.

-

Quantitative Data Summary

The following table summarizes typical quantitative parameters for protein iodination using the this compound, compiled from various sources.

| Parameter | Typical Value/Range | Reference |

| Protein Amount | 5 µg | [1] |

| Reaction Buffer | 0.1 M Borate Buffer | [1] |

| Reaction pH | 8.0 - 9.0 | [1][5][6] |

| Molar Ratio (Reagent:Protein) | 3-4 : 1 | [1][5] |

| Reaction Temperature | 0°C (on ice) | [1] |

| Reaction Time | 15 - 180 minutes | [1][5][6] |

| Quenching Agent | 0.2 M Glycine | [1] |

| Achieved Specific Activity | 1.8 - 2.1 µCi/pmol | [7] |

| Labeling Efficiency | ≥ 26% of theoretical | [7] |

Experimental Workflow Diagram